N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide
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Overview
Description
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[2,3-d]pyrimidine core, which is known for its biological activity, and a trifluoromethoxybenzamide group, which can enhance its chemical stability and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. The starting materials often include pyrido[2,3-d]pyrimidine derivatives and trifluoromethoxybenzoyl chloride. The reaction conditions may involve:
Solvents: Commonly used solvents include dichloromethane, dimethylformamide (DMF), and tetrahydrofuran (THF).
Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Temperature: The reactions are usually carried out at room temperature or slightly elevated temperatures (25-50°C).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it useful in studies related to enzyme inhibition or receptor binding.
Medicine: Its potential therapeutic properties could be explored for drug development, particularly in targeting specific diseases or conditions.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, such as the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. Further research is needed to elucidate the precise pathways and mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methoxybenzamide
- N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-chlorobenzamide
Uniqueness
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which can enhance its chemical stability and bioavailability compared to similar compounds. This structural feature may also influence its biological activity and make it a more potent or selective agent in various applications.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-2-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O4/c18-17(19,20)28-12-6-2-1-4-10(12)14(25)22-8-9-24-15(26)11-5-3-7-21-13(11)23-16(24)27/h1-7H,8-9H2,(H,22,25)(H,21,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBDLTHPRNIVQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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